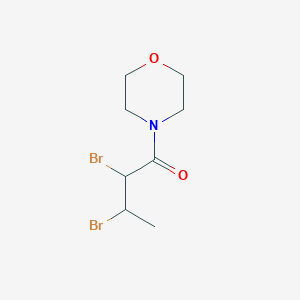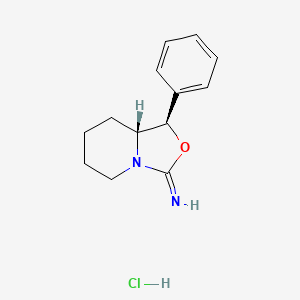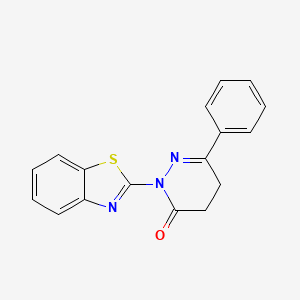![molecular formula C16H11N3S B12807899 1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole CAS No. 137015-79-3](/img/structure/B12807899.png)
1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- is a heterocyclic compound that contains both benzimidazole and thiazole rings. This compound is of significant interest due to its diverse pharmaceutical and biological applications. It is known for its potential in medicinal chemistry, particularly for its anti-cancer, anti-microbial, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- involves a visible-light-mediated one-pot synthesis. This method uses 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid in aqueous ethanol medium under visible light irradiation at room temperature. The reaction is facilitated by a simple household compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the green synthesis approach mentioned above offers a promising route for large-scale production. This method is cost-effective, environmentally friendly, and provides high yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-microbial, and anti-viral properties.
Medicine: It has potential therapeutic applications, particularly as an anti-cancer and anti-viral agent.
Industry: The compound is used in the development of new pharmaceuticals and functional materials.
Mechanism of Action
The mechanism of action of benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as reverse transcriptase, which is crucial for the replication of viruses like HIV. It also interferes with cellular processes in cancer cells, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]benzimidazoles: These compounds share a similar structure but differ in the position of the thiazole ring.
Benzimidazole derivatives: These compounds have a benzimidazole core but lack the thiazole ring.
Uniqueness
Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- is unique due to its combined benzimidazole and thiazole rings, which contribute to its diverse biological activities. This dual-ring structure enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
137015-79-3 |
|---|---|
Molecular Formula |
C16H11N3S |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-(1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazol-1-yl)benzonitrile |
InChI |
InChI=1S/C16H11N3S/c17-9-11-4-3-5-12(8-11)16-19-14-7-2-1-6-13(14)18-15(19)10-20-16/h1-8,16H,10H2 |
InChI Key |
IUXOVSWNHQLVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)



